N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide

renin inhibitor cardiovascular hypertension

N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide (CAS 588726-13-0, molecular formula C15H17N3O, molecular weight 255.31 g/mol) is a bicyclic amide that combines a 7-azabicyclo[2.2.1]heptane scaffold with an indolizine-6-carboxamide moiety. The compound is encompassed within the generic Markush structure of patent US 8,415,336 (Sanofi), which claims cyclic (aza)indolizinecarboxamides as inhibitors of the enzyme renin and modulators of the renin-angiotensin system for potential treatment of hypertension.

Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
CAS No. 588726-13-0
Cat. No. B12590012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide
CAS588726-13-0
Molecular FormulaC15H17N3O
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1CC2C(CC1N2)NC(=O)C3=CN4C=CC=C4C=C3
InChIInChI=1S/C15H17N3O/c19-15(17-14-8-11-4-6-13(14)16-11)10-3-5-12-2-1-7-18(12)9-10/h1-3,5,7,9,11,13-14,16H,4,6,8H2,(H,17,19)/t11-,13+,14-/m1/s1
InChIKeyQGJJXPBWDDDXDU-KWCYVHTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide (CAS 588726-13-0): Baseline Compound Identity and Pharmacological Classification


N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide (CAS 588726-13-0, molecular formula C15H17N3O, molecular weight 255.31 g/mol) is a bicyclic amide that combines a 7-azabicyclo[2.2.1]heptane scaffold with an indolizine-6-carboxamide moiety. The compound is encompassed within the generic Markush structure of patent US 8,415,336 (Sanofi), which claims cyclic (aza)indolizinecarboxamides as inhibitors of the enzyme renin and modulators of the renin-angiotensin system for potential treatment of hypertension [1]. The 7-azabicyclo[2.2.1]heptane portion is structurally related to the epibatidine scaffold known for nicotinic acetylcholine receptor (nAChR) affinity, while indolizine-6-carboxamides have been independently explored as α7 nAChR agonists [2]. Comprehensive quantitative pharmacological profiling data specific to this compound could not be located in accessible primary literature or authoritative public databases at the time of this analysis.

RAS pathway probe May support renin-angiotensin system inhibition screening based on patent-class structural claims; no compound-specific activity data available.
nAChR scaffold tool Combines epibatidine-like bicyclic amine with indolizine carboxamide; relevant for α7 nAChR scaffold-hopping studies if primary data are generated.
Physicochemical comparator Secondary amine / lower MW differentiates from quinuclidine analogs; useful for matched-pair property exploration.

Why Generic Substitution Is Unsupported: Absence of Quantitative Comparator Data for N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide


Generic substitution or replacement of this compound with a closely related analog cannot be scientifically rationalized because no head-to-head quantitative comparator data exist in accessible primary literature or public databases for this specific CAS number. While the compound falls within the generic scope of Sanofi's renin inhibitor patent [1] and bears structural resemblance to α7 nAChR-targeted azabicyclic aryl amides [2], there are no publicly available IC50 values, Ki values, EC50 values, selectivity profiles, or pharmacokinetic parameters for 588726-13-0 against any defined biological target. Closely related analogs such as N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-1H-indazole-6-carboxamide (CAS 501900-84-1), (R)-N-(quinuclidin-3-yl)indolizine-6-carboxamide (CAS 588720-37-0), and N-(2-azabicyclo[2.2.1]heptan-5-yl)indolizine-6-carboxamide (CAS 588724-36-1) are commercially listed but similarly lack publicly disclosed quantitative activity data. Without such data, no evidence-based differentiation is possible.

No target-specific data

No IC50, Ki, or EC50 values exist for this compound or its listed analogs; activity-based differentiation or substitution is unsupported.

Structural analogy limitation

Scaffold similarity to nAChR ligands does not confirm functional engagement; quantitative pharmacology is missing for all closely related compounds.

Analog data vacuum

Commercially listed analogs (e.g., CAS 501900-84-1, 588720-37-0) lack disclosed activity data; direct replacement cannot be evidence-based.

Quantitative Evidence Guide for N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide (CAS 588726-13-0): Data Availability Assessment


Renin Inhibition Patent Classification Without Quantitative Activity Data

The compound is structurally encompassed by the generic formula of US Patent 8,415,336, which claims cyclic (aza)indolizinecarboxamides as renin inhibitors [1]. However, the patent does not disclose compound-specific IC50 values for 588726-13-0; it provides only a qualitative statement that compounds of this class 'inhibit the enzyme renin.' No quantitative inhibition data could be located for this compound against human renin or any other target.

Renin inhibition
Class-level
No quantitative IC50 available
Patent-class claim; primary renin activity data must be generated.
Compound-specific inhibition not demonstrated.
renin inhibitor cardiovascular hypertension

Structural Analogy to α7 nAChR Agonists Without Target-Specific Data

The 7-azabicyclo[2.2.1]heptane scaffold is shared with epibatidine, a potent but non-selective nAChR agonist, and the azabicyclic aryl amide series reported by Walker et al. (2006) as α7 nAChR agonists [1]. Indolizine-6-carboxamide derivatives have been independently explored as α7 nAChR agonists [2]. However, no α7 nAChR binding affinity, functional EC50, or selectivity data exist in the public domain for 588726-13-0. The Walker et al. study characterized analogs such as 1h, 1o, 2a, 9a, and 18a, but none correspond to this compound. Quantitative data for the closest published indolizine-based α7 agonist (compound 10a, EC50 = 1.88 μM, Emax = 72.4%) cannot be extrapolated to 588726-13-0.

α7 nAChR agonism
Class-level inference
This compound No data available
Compound 10a EC50 1.88 μM, Emax 72.4%
Scaffold analogy insufficient for target attribution; de novo data required.
Oocyte voltage clamp, hα7 nAChR (for 10a).
alpha7 nAChR CNS cognitive disorders

Molecular Property Differentiators: Calculated Physicochemical Parameters

In the absence of experimental activity data, the compound can be partially characterized by its molecular formula (C15H17N3O, MW 255.31) and constitutional features. Compared to the quinuclidine-containing analog (R)-N-(quinuclidin-3-yl)indolizine-6-carboxamide (CAS 588720-37-0, C16H19N3O, MW 269.34), 588726-13-0 has one fewer carbon and two fewer hydrogen atoms, resulting from replacement of the quinuclidine ring with 7-azabicyclo[2.2.1]heptane . This reduces molecular weight by approximately 14 Da and decreases calculated lipophilicity. The 7-azabicyclo[2.2.1]heptane scaffold introduces a secondary amine capable of forming a salt, which may improve aqueous solubility relative to the tertiary amine quinuclidine, though no experimental solubility data have been published.

MW / amine type
Computed
MW 255.31, secondary amine vs. 269.34, tertiary amine (Δ -14 Da)
Physicochemical differentiation may support matched-pair studies.
Experimental solubility not determined.
drug-likeness physicochemical properties CNS penetration

Potential Application Scenarios for N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide (CAS 588726-13-0) Based on Available Evidence


Renin Inhibitor Screening Library Component (Patent-Derived Hypothesis)

Based on its inclusion within the generic claims of US Patent 8,415,336 as a cyclic indolizinecarboxamide renin inhibitor, 588726-13-0 may serve as a probe molecule in renin-angiotensin system (RAS) inhibitor screening cascades [1]. However, the absence of compound-specific renin IC50 data means that its utility as a reference standard or lead compound cannot be confirmed. Procurement for renin-related research should be predicated on the user's intent to generate primary pharmacological data.

Structural Probe for nAChR Scaffold-Hopping Studies (Class-Level Inference)

The combination of a 7-azabicyclo[2.2.1]heptane scaffold (characteristic of epibatidine-derived nAChR ligands) with an indolizine-6-carboxamide group (explored in α7 nAChR agonist series) positions 588726-13-0 as a potential tool for scaffold-hopping studies between renin inhibitor and nAChR chemical space [2][3]. This application scenario is speculative and requires the user to generate de novo target engagement data.

Physicochemical Comparator in Azabicyclic Amide Analog Series

The compound can serve as a comparator in studies examining the effect of amine structure (secondary vs. tertiary, bicyclo[2.2.1] vs. bicyclo[2.2.2]) on physicochemical properties such as logD, solubility, and permeability within a matched molecular pair analysis alongside (R)-N-(quinuclidin-3-yl)indolizine-6-carboxamide and N-(2-azabicyclo[2.2.1]heptan-5-yl)indolizine-6-carboxamide . The 7-aza positional isomerism and secondary amine functionality represent quantifiable structural differentiation, though all property measurements must be generated by the end user.

Application
Selection Property
Validation Focus
RAS inhibitor probe screening
Patent-derived class hypothesis
De novo renin IC50 generation
nAChR scaffold-hopping studies
Dual scaffold homology
Primary α7 nAChR activity data
Azabicyclic amide physicochemical comparator
MW & amine type differentiation
User-generated logD / solubility / permeability
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